
2-Ethenylpropane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenylpropane-1,3-diol: is an organic compound with the molecular formula C5H10O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone with an ethenyl group (-CH=CH2) at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethenylpropane-1,3-diol can be achieved through several methods. One common approach involves the dihydroxylation of alkenes. For instance, the reaction of an alkene with osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3) can yield the desired diol . Another method involves the hydroboration-oxidation of alkenes, where the alkene is first treated with borane (BH3) and then oxidized with hydrogen peroxide (H2O2) in the presence of a base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. One such method is the catalytic hydrogenation of acrolein (CH2=CHCHO) followed by hydrolysis. This process is efficient and can be scaled up for commercial production .
Chemical Reactions Analysis
Types of Reactions: 2-Ethenylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: SOCl2 in pyridine, PBr3 in ether.
Major Products Formed:
Oxidation: Aldehydes, ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Alkyl halides, ethers.
Scientific Research Applications
Chemistry: 2-Ethenylpropane-1,3-diol is used as a building block in organic synthesis. It can be used to synthesize various polymers and copolymers, which have applications in coatings, adhesives, and sealants .
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It is also used in the study of enzyme-catalyzed reactions involving diols .
Industry: Industrially, this compound is used in the production of polyesters and polyurethanes. These materials are used in the manufacture of plastics, foams, and fibers .
Mechanism of Action
The mechanism of action of 2-ethenylpropane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding, making the compound a good candidate for use as a solvent or reactant in chemical reactions. The ethenyl group can undergo polymerization reactions, leading to the formation of long-chain polymers .
Comparison with Similar Compounds
1,3-Propanediol: Similar to 2-ethenylpropane-1,3-diol but lacks the ethenyl group.
2-Ethyl-1,3-propanediol: Similar structure but with an ethyl group instead of an ethenyl group.
1,2-Ethanediol (Ethylene Glycol): A simpler diol with two hydroxyl groups on adjacent carbons.
Uniqueness: this compound is unique due to the presence of both hydroxyl and ethenyl groups, which allows it to participate in a wider range of chemical reactions and applications compared to its analogs .
Properties
CAS No. |
922167-76-8 |
|---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
102.13 g/mol |
IUPAC Name |
2-ethenylpropane-1,3-diol |
InChI |
InChI=1S/C5H10O2/c1-2-5(3-6)4-7/h2,5-7H,1,3-4H2 |
InChI Key |
MFTUNRMUCZGYSG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


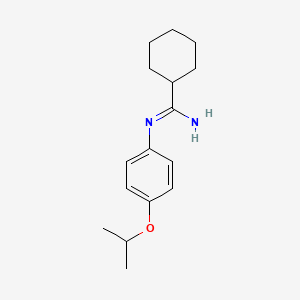
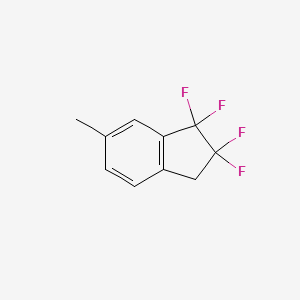

![N~3~-Acetyl-N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide](/img/structure/B12625521.png)
![1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12625543.png)

![3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzaldehyde](/img/structure/B12625556.png)
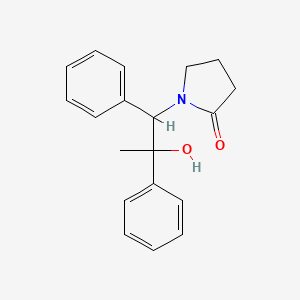
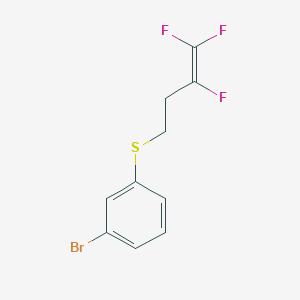

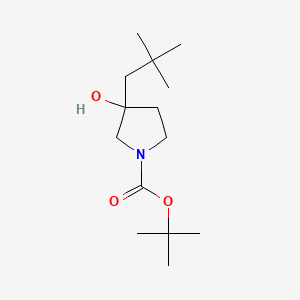
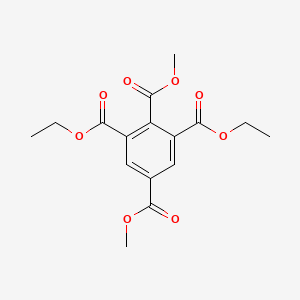
![(2R)-[(1-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-prolyl)amino](phenyl)ethanoic acid](/img/structure/B12625587.png)
![2-O,4-O-diethyl 5-O-methyl 3-(2-ethoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate](/img/structure/B12625604.png)
